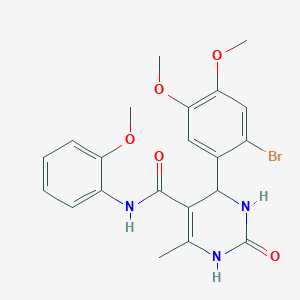

4-(2-bromo-4,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2-bromo-4,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O5/c1-11-18(20(26)24-14-7-5-6-8-15(14)28-2)19(25-21(27)23-11)12-9-16(29-3)17(30-4)10-13(12)22/h5-10,19H,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFMKOGBSBDFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-bromo-4,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of dihydropyrimidone derivatives, which have garnered attention for their potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, inhibitory effects on specific enzymes, and cytotoxicity against various cell lines.

Dihydropyrimidone derivatives have been identified as thymidine phosphorylase (TP) inhibitors , which play a significant role in angiogenesis and tumor progression. The compound in focus has been shown to exhibit non-competitive inhibition against TP. This inhibition is crucial as it can potentially hinder tumor growth by disrupting the angiogenic processes that depend on this enzyme.

Inhibition of Thymidine Phosphorylase

Recent studies have demonstrated that various dihydropyrimidone derivatives exhibit significant inhibitory activity against TP. For instance:

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| 1 | 314.3 ± 0.9 | 84.0 |

| 12 | 303.5 ± 0.4 | 78.2 |

| 33 | 322.6 ± 1.6 | 38.1 |

The compound This compound showed promising activity with an IC50 value indicating effective inhibition of TP compared to standard inhibitors such as 7-deazaxanthine (IC50 = 41.0 µM) .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse fibroblast cells (3T3) revealed that the active compounds were non-cytotoxic at the concentrations tested. This is crucial for therapeutic applications as it suggests a favorable safety profile for further development .

Case Studies

In a comparative study involving multiple dihydropyrimidone derivatives, it was observed that those with bromo and methoxy substitutions exhibited enhanced biological activity compared to their counterparts lacking these groups. For example, compounds with para-bromo substitutions demonstrated less than 50% inhibition of TP, highlighting the significance of specific structural features in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties are contextualized below against derivatives with variations in substituents, aromatic rings, or heterocyclic cores.

Substituent-Driven Comparisons

Structural Insights :

- Halogen vs. Alkyl Groups : Bromine (target compound) enhances electrophilicity compared to methyl or ethoxy groups (e.g., ). This may improve binding to enzymes like thymidine phosphorylase but reduce metabolic stability .

- Methoxy Positioning : The 2-methoxyphenyl carboxamide in the target compound likely improves solubility over 4-chloro analogs (), as methoxy groups reduce hydrophobicity.

Physicochemical and Spectroscopic Comparisons

NMR Profiling ()

- Region-Specific Shifts : Analogous compounds (e.g., ’s "compounds 1 and 7") show nearly identical NMR profiles except in regions influenced by substituents (e.g., bromine-induced deshielding). This implies the target compound’s bromine and methoxy groups would perturb shifts in regions A (39–44 ppm) and B (29–36 ppm).

Crystallography and Conformation ()

- Ring Puckering : The tetrahydropyrimidine core adopts a boat conformation in similar compounds (). Substituents like bromine may increase puckering amplitude (q ≈ 0.5 Å), as observed in halogenated heterocycles .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted benzaldehyde (e.g., brominated dimethoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form a chalcone intermediate.

- Step 2 : Cyclization with urea or thiourea under acidic conditions (e.g., HCl/EtOH) to construct the tetrahydropyrimidine core.

- Step 3 : Functionalization of the carboxamide group via coupling reactions (e.g., using EDCI/HOBt) with substituted anilines. Yields are sensitive to substituent positions; bromine and methoxy groups may sterically hinder cyclization, requiring temperature modulation (80–100°C) and extended reaction times (12–24 hrs) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals from aromatic protons and methoxy groups. For example, the 2-oxo group appears as a singlet near δ 10.5 ppm in DMSO-d6 .

- X-ray Crystallography : Resolve diastereomeric mixtures by analyzing crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in the pyrimidine ring) .

- HRMS : Confirm molecular weight and isotopic patterns, particularly for bromine-containing derivatives (e.g., characteristic M+2 peak for 79Br/81Br) .

Q. How can researchers assess the compound's preliminary biological activity?

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC50 values are calculated from dose-response curves (0.1–100 µM range).

- Antimicrobial Screening : Employ microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting MIC values .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to structurally related analogs for SAR insights .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across analogs?

- Meta-Analysis : Compare IC50/MIC values of derivatives with varying substituents (e.g., bromine vs. chlorine at position 2) to identify steric/electronic effects .

- Solubility Correction : Account for solubility limitations (common in dimethoxy derivatives) by normalizing activity data to measured logP or using DLS to confirm colloidal aggregation .

- Target Validation : Use CRISPR knockouts or siRNA silencing in cell lines to confirm target specificity and rule off-target effects .

Q. How can computational methods guide SAR and target identification?

- Docking Studies : Model the compound into binding pockets (e.g., COX-2 or tubulin) using AutoDock Vina. Focus on interactions between the 2-bromo-4,5-dimethoxyphenyl group and hydrophobic pockets .

- MD Simulations : Simulate ligand-protein stability (50–100 ns trajectories) to assess binding mode persistence and hydrogen-bond dynamics .

- QSAR Models : Build regression models using descriptors like molar refractivity and HOMO-LUMO gaps to predict activity trends .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for gram-scale batches. Monitor purity via HPLC (C18 column, 70:30 MeCN/H2O) .

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2 eq. of urea in cyclization) to minimize dimerization or over-oxidation byproducts .

- Process Analytical Technology (PAT) : Use in-line FTIR to track reaction progress and intermediate stability .

Q. How do structural modifications impact metabolic stability and toxicity?

- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 mins. Compare t1/2 values of methoxy vs. ethoxy analogs .

- Reactive Metabolite Screening : Use glutathione trapping assays to detect thiol adducts indicative of quinone-imine or epoxide intermediates .

- hERG Binding : Predict cardiotoxicity risk via patch-clamp assays or computational models (e.g., Schrödinger’s QikProp) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

| Step | Reagents/Conditions | Yield Range | Critical Notes |

|---|---|---|---|

| Cyclization | Urea, HCl/EtOH, 80°C, 18 hrs | 65–72% | Bromine substituents reduce yield by ~15% vs. chloro analogs |

| Carboxamide Coupling | EDCI, HOBt, DMF, RT, 12 hrs | 78–85% | Excess HOBt (1.5 eq.) prevents racemization |

Table 2 : Comparative Biological Activity of Structural Analogs

| Substituent (Position 2) | IC50 (Kinase X, µM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| Br | 0.45 ± 0.07 | 8.2 |

| Cl | 1.20 ± 0.12 | 32.5 |

| OMe | >10 | >64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.